Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride
Overview
Description
Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H15ClFNO2 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) has garnered significant attention in recent years due to their presence in various natural and non-natural compounds with intriguing biological properties . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H15ClFNO2 . The compound has a molecular weight of 259.71 .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines (THIQ) are of significant interest in organic and medicinal chemistry . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis Methodologies
The synthesis of compounds related to ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride often involves innovative techniques to improve yield, purity, or functionalize the molecule for specific applications. For example, a study demonstrated the use of aluminium metal as a catalyst under microwave-assistance for synthesizing ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, showcasing the efficiency of non-conventional energy sources in organic synthesis (Song Bao-an, 2012). Another approach involved the ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives as potential antibacterial agents, indicating the utility of sonication in facilitating chemical reactions (G. L. Balaji et al., 2013).
Biological Evaluations
Although not directly on the compound , related research has explored the antimicrobial and antiviral activities of structurally similar molecules. For instance, the synthesis and antimicrobial evaluation of substituted fluoroquinolones showed that new analogs prepared under both conventional and microwave irradiation conditions exhibited significant activity against various microorganisms (Mutyala Veera Venkata Vara Prasad et al., 2017). This suggests the potential for derivatives of this compound to serve as templates for developing new antimicrobial agents.
Physicochemical Studies
Physicochemical properties and pharmacological activities of novel molecular entities, including a related compound, 1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline, were assessed for their ocular hypotensive action, revealing the influence of physicochemical characteristics on biological activity (Chandrasena R Pamulapati & R. Schoenwald, 2011). Such studies highlight the importance of understanding the solubility, distribution coefficient, and pKa values of these compounds for their potential medical applications.
Safety and Hazards
Future Directions
1,2,3,4-Tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids and have been the focus of considerable research interest . They are key fragments of a diverse range of alkaloids and bioactive molecules . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds .
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Properties
IUPAC Name |
ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYJLIMBQWIAAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)C=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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